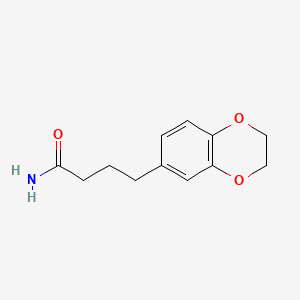

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked to a butanamide side chain. This scaffold is notable for its presence in compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, and immunomodulatory effects . For example, 4-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 307507-67-1) shares the benzodioxin-butanamide backbone and has documented applications in chemical libraries , suggesting the parent compound’s versatility in drug discovery.

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSFISGAVYKHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide typically involves the reaction of 1,4-benzodioxane-6-amine with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

Starting Materials: 1,4-benzodioxane-6-amine and butanoyl chloride.

Reaction Conditions: Reflux in the presence of pyridine.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzodioxane derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cholinesterases and lipoxygenases, which play a role in various physiological processes. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing inflammation and preventing the progression of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Sulfonamides featuring the 2,3-dihydro-1,4-benzodioxin moiety exhibit antibacterial and enzyme inhibitory properties. Key examples include:

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) : Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, with IC₅₀ values comparable to ciprofloxacin (e.g., 13.00±0.89 µg/mL against Salmonella typhi) .

- N-alkyl/aralkyl derivatives (5a-i) : These compounds, such as 5e and 5f, showed biofilm inhibition against Escherichia coli and Bacillus subtilis with mild cytotoxicity, suggesting a balance between efficacy and safety .

Comparison: Unlike sulfonamides, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide lacks the sulfonyl group, which may reduce antibacterial potency but improve selectivity for non-bacterial targets (e.g., inflammatory pathways) .

Carboxylic Acid Derivatives

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibited anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay (potency ratio ~1:1) .

Immunomodulatory and Enzyme-Targeting Compounds

- D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) : Inhibits T regulatory (Treg) cell differentiation and reduces bacterial growth in tuberculosis models .

- AMG9810 (2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide): A TRPV1 antagonist that modulates endocannabinoid pathways, impacting metabolic processes .

Antihepatotoxic Agents

- 3',4'-(1",4"-Dioxino)flavone (4f): Demonstrated hepatoprotective effects in carbon tetrachloride-induced toxicity models, with activity comparable to silymarin .

Comparison: The butanamide derivative’s lack of a flavonoid core may limit antihepatotoxic effects but could enable novel applications in other organ systems .

Structural and Activity Data Table

Key Research Findings and Implications

Antibacterial vs. Anti-inflammatory Trade-offs : Sulfonamide derivatives prioritize antibacterial activity, while carboxylic acids and butanamides may favor anti-inflammatory or metabolic applications .

Safety Profile : N-alkyl/aralkyl sulfonamides exhibit mild cytotoxicity, suggesting that structural modifications (e.g., butanamide substitution) could further optimize therapeutic indices .

Biological Activity

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in scientific research.

The compound features a unique structural framework that contributes to its biological properties. It is synthesized through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanoyl chloride under specific conditions to ensure high yield and purity.

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and potentially improve cognitive functions.

Target Enzymes

- Cholinesterases : Inhibition leads to elevated acetylcholine levels.

- Lipoxygenases : Involved in inflammatory processes; inhibition may reduce inflammation.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties make it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The compound's ability to inhibit cholinesterase suggests potential neuroprotective effects, making it a subject of interest in Alzheimer's disease research. Increased acetylcholine levels may alleviate symptoms associated with cognitive decline.

Antidiabetic Potential

In studies examining related compounds derived from the benzodioxin structure, some derivatives have shown promising results as α-glucosidase inhibitors. This suggests that this compound may possess similar antidiabetic properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the compound's effect on cholinergic pathways in vitro; demonstrated significant inhibition of cholinesterase activity. |

| Study 2 | Investigated antimicrobial efficacy against various bacterial strains; showed potent activity comparable to standard antibiotics. |

| Study 3 | Assessed antidiabetic effects via α-glucosidase inhibition; results indicated effective dose-dependent inhibition. |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy and safety profile.

Absorption and Distribution

The compound's lipophilicity allows for good absorption across biological membranes. Its distribution within tissues can be influenced by protein binding and membrane permeability.

Metabolism

Metabolic pathways involving cytochrome P450 enzymes may be responsible for the biotransformation of this compound into active metabolites that contribute to its biological effects.

Future Directions

Further research is warranted to explore:

- In vivo studies : To validate findings from in vitro studies regarding efficacy and safety.

- Mechanistic studies : To elucidate specific pathways affected by the compound.

- Clinical trials : To assess therapeutic potential in human subjects for conditions like Alzheimer's disease and diabetes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or sulfonylation. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can react with benzenesulfonyl chloride under dynamic pH control (pH 10, aqueous Na₂CO₃) to yield sulfonamide intermediates. Further N-alkylation/arylation is achieved using alkyl/aryl halides in DMF with LiH as a catalyst . Optimizing reaction time (3–4 hours at RT) and stoichiometry ensures high yields. Purification via column chromatography or recrystallization is recommended .

Q. How is structural characterization of this compound and its derivatives performed?

- Methodological Answer : Confirmatory techniques include:

- IR spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹).

- ¹H NMR : Assigning protons on the benzodioxin ring (δ 6.5–7.5 ppm) and amide groups (δ 1.5–2.5 ppm).

- X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., sulfonamide derivatives crystallize in monoclinic systems with P2₁/c space groups) .

- Elemental analysis : Validating purity (e.g., ±0.3% deviation for C, H, N) .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer : Standard assays include:

- Antibacterial screening : Agar well diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .

- Enzyme inhibition : Lipoxygenase or α-glucosidase inhibition assays using spectrophotometric monitoring (e.g., absorbance at 234 nm for LOX) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from stereoelectronic effects or solubility variations. Strategies include:

- Computational docking : Using AutoDock Vina to model ligand-enzyme interactions (e.g., sulfonamide derivatives binding to LOX active sites) .

- QSAR modeling : Correlating substituent Hammett constants (σ) with IC₅₀ values to identify electron-withdrawing/donating groups enhancing activity .

- Solubility optimization : Adjusting solvent polarity (e.g., DMSO:PBS ratios) or introducing hydrophilic moieties (e.g., –OH, –COOH) .

Q. What strategies integrate crystallographic data with computational methods for structure-activity analysis?

- Methodological Answer :

- DFT calculations : Comparing experimental (X-ray) bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* basis sets) to validate electronic structures .

- Hirshfeld surface analysis : Mapping intermolecular interactions (e.g., C–H···O contacts in sulfonamides) to explain packing efficiency and stability .

Q. How can factorial design optimize synthesis conditions for derivatives?

- Methodological Answer :

- 2³ factorial design : Varying pH (8–12), temperature (RT–60°C), and catalyst loading (0.5–2 mol%) to identify optimal yield predictors. Response surface methodology (RSM) can model interactions between variables .

- Dynamic pH control : Maintaining pH 10 with Na₂CO₃ minimizes side reactions (e.g., hydrolysis) during sulfonylation .

Q. How are theoretical frameworks applied to design novel derivatives?

- Methodological Answer :

- Conceptual frameworks : Linking sulfonamide bioactivity to Hansch’s hydrophobicity-activity relationships or Frontier Molecular Orbital (FMO) theory .

- Retrosynthetic analysis : Deconstructing target molecules into benzodioxin-6-amine and sulfonyl/amide building blocks .

Data Analysis & Validation

Q. What statistical methods validate reproducibility in biological assays?

- Methodological Answer :

- ANOVA : Testing inter-group variability (e.g., triplicate MIC measurements).

- Bland-Altman plots : Assessing agreement between spectrophotometric and HPLC-based enzyme inhibition results .

Q. How are spectral data interpreted to confirm regioselectivity in substitution reactions?

- Methodological Answer :

- NOESY NMR : Detecting spatial proximity between substituents (e.g., methyl groups on N-atoms).

- LC-MS/MS fragmentation : Identifying characteristic ions (e.g., m/z 298.36 for [M+H]⁺ of sulfonamide derivatives) .

Notes on Evidence Utilization

- Structural and synthetic data from peer-reviewed journals (e.g., Pharmaceutical Chemistry Journal, Acta Crystallographica) were prioritized .

- Methodological frameworks from theoretical research (e.g., factorial design, QSAR) ensure academic rigor .

- Commercial or non-academic sources (e.g., BenchChem) were excluded per the guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.